1,4-Dibromo-2,3-butanediol

Description

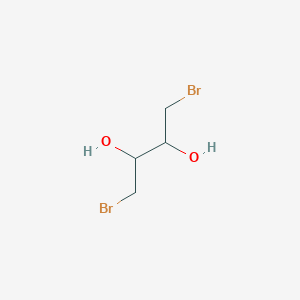

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromobutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWDQAHYPSENAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861852 | |

| Record name | 1,4-Dibromobutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14396-65-7, 15410-44-3 | |

| Record name | 2,3-Butanediol, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14396-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibromo-L-(+)-threitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromobutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,3-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoisomers of 1,4-Dibromo-2,3-butanediol: Synthesis, Separation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1,4-dibromo-2,3-butanediol, a versatile chiral building block in organic synthesis and medicinal chemistry.[1] We will delve into the stereochemical intricacies of this molecule, detail its synthesis, and provide robust protocols for the separation and characterization of its stereoisomeric forms. The methodologies described herein are designed to be self-validating, offering a reliable framework for researchers in the field.

Understanding the Stereochemistry of this compound

This compound possesses two stereocenters at the C2 and C3 positions, giving rise to a total of four possible stereoisomers.[1] These can be categorized into one pair of enantiomers and a meso compound.

-

Enantiomeric Pair: The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other.

-

Meso Compound: The (2R,3S) isomer contains an internal plane of symmetry and is achiral, making it superimposable on its mirror image, the (2S,3R) isomer. Therefore, (2R,3S) and (2S,3R) represent the same meso compound.[2]

The distinct spatial arrangement of the hydroxyl and bromo groups in each stereoisomer leads to different chemical and biological properties, making their separation and individual study crucial for applications in stereoselective synthesis.

Synthesis of this compound Stereoisomers

A common and effective method for the synthesis of this compound is the electrophilic addition of bromine to 2-butene-1,4-diol.[1] The stereochemistry of the starting alkene dictates the stereochemical outcome of the product. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.

Experimental Protocol: Synthesis of a Mixture of Stereoisomers

This protocol outlines the synthesis of this compound from 2-butene-1,4-diol, which typically yields a mixture of the meso and racemic forms.

Materials:

-

2-Butene-1,4-diol

-

Bromine

-

Dichloromethane (anhydrous)

-

Sodium thiosulfate solution (10%)

-

Sodium sulfate (anhydrous)

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Dissolve 2-butene-1,4-diol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 5°C throughout the addition to minimize side reactions.[1]

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours until the reddish-brown color of bromine disappears.

-

Quench the reaction by adding a 10% sodium thiosulfate solution to remove any unreacted bromine.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of stereoisomers, can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Low Temperature (0-5°C): Minimizes side reactions such as oxidation and over-bromination.[1]

-

Anhydrous Dichloromethane: Prevents the formation of bromohydrin byproducts that can occur in the presence of water.[1]

-

Sodium Thiosulfate Quench: Safely neutralizes excess bromine, which is corrosive and toxic.

Separation of Stereoisomers

The separation of the stereoisomers of this compound is a critical step for their individual application. Diastereomers (the meso form and the enantiomeric pair) can be separated by standard chromatographic techniques, while the resolution of the enantiomers requires a chiral environment.

Separation of Diastereomers by Flash Column Chromatography

Principle: The meso compound and the racemic pair have different physical properties, allowing for their separation by silica gel chromatography.

Protocol:

-

Prepare a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude mixture of stereoisomers in a minimal amount of the eluent.

-

Load the sample onto the column and elute with the chosen solvent system.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the separated diastereomers.

-

Combine the fractions containing each pure diastereomer and remove the solvent.

Resolution of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[3] Polysaccharide-based CSPs are widely used for their broad applicability.[4]

Illustrative Protocol for Chiral HPLC Separation:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve the best resolution.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm).

-

Procedure:

-

Dissolve the racemic mixture of this compound in the mobile phase.

-

Inject the sample into the HPLC system.

-

Monitor the elution profile to determine the retention times of the two enantiomers.

-

Collect the separated enantiomers for further use.

-

Causality Behind Experimental Choices:

-

Chiral Stationary Phase: Provides a chiral environment necessary for enantiomeric recognition and separation.

-

Normal Phase Mobile Phase (Hexane/Isopropanol): Often provides better selectivity for polar compounds on polysaccharide-based CSPs.

Enantiomeric Resolution via Derivatization and Gas Chromatography (GC)

Principle: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[5] Alternatively, the diol can be derivatized with an achiral reagent to improve its volatility and then separated on a chiral GC column.

Protocol: Derivatization for Chiral GC Analysis:

-

Derivatization Step (Acetylation):

-

To the racemic diol in a vial, add an excess of acetic anhydride and a catalytic amount of a base like pyridine.

-

Heat the mixture (e.g., at 60°C) for a sufficient time to ensure complete conversion to the diacetate derivative.

-

Remove the excess reagents under a stream of nitrogen.

-

Dissolve the resulting diastereomeric diacetates in a suitable solvent for GC analysis.

-

-

Chiral GC Analysis:

-

Column: A chiral GC column, such as one with a derivatized cyclodextrin stationary phase.[6]

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Visualization of Separation Workflow:

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Dibromo-2,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Nuances of 1,4-Dibromo-2,3-butanediol

This compound is a versatile four-carbon building block of significant interest in synthetic organic chemistry and drug discovery. Its utility stems from the presence of multiple functional groups—two hydroxyl groups and two bromine atoms—which can be strategically manipulated to introduce desired functionalities into more complex molecules. The molecule possesses two stereocenters at the C2 and C3 positions, giving rise to three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[1] The distinct spatial arrangement of the substituents in these stereoisomers leads to unique spectroscopic signatures, which can be harnessed for their identification and characterization. This guide provides a comprehensive overview of the spectroscopic data for this compound, with a focus on differentiating its stereoisomers using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Stereoselective Synthesis of this compound Stereoisomers

A common and effective method for the laboratory-scale preparation of this compound stereoisomers involves the electrophilic addition of bromine to a corresponding 2-butene-1,4-diol precursor.[1] The stereochemistry of the starting alkene dictates the stereochemical outcome of the product.

-

Synthesis of (2R,3S)-rel- (meso) this compound: This is typically achieved through the bromination of trans-2-butene-1,4-diol. The reaction proceeds via an anti-addition mechanism.

-

Synthesis of racemic (2R,3R)/(2S,3S)-1,4-Dibromo-2,3-butanediol: This is achieved through the bromination of cis-2-butene-1,4-diol, also proceeding through an anti-addition mechanism.

Experimental Protocol: Synthesis of this compound

This protocol outlines the general procedure for the bromination of 2-butene-1,4-diol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the appropriate isomer of 2-butene-1,4-diol in a suitable solvent such as dichloromethane or carbon tetrachloride. The flask should be cooled in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent to the stirred diol solution. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. The addition should be dropwise to control the reaction temperature and avoid side reactions.

-

Reaction Monitoring: The reaction can be monitored by the disappearance of the bromine color. Once the addition is complete and the color persists, the reaction is typically stirred for an additional short period to ensure completion.

-

Work-up: The reaction mixture is then washed with a solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with brine. The organic layer is dried over an anhydrous salt such as magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While enantiomers exhibit identical IR spectra, diastereomers, such as the meso and racemic forms of this compound, will have distinct IR spectra due to their different molecular symmetries and vibrational modes.

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation: For solid samples, a small amount of the purified this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Interpretation of IR Spectra

The key vibrational bands expected in the IR spectrum of this compound are summarized below. Differences in the fingerprint region (below 1500 cm⁻¹) are particularly useful for distinguishing between the meso and racemic diastereomers.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |

| 3600-3200 | O-H stretch | Alcohol | A broad and strong absorption, indicative of hydrogen bonding between the hydroxyl groups. The shape and position of this band can be sensitive to the stereochemistry and resulting intramolecular hydrogen bonding possibilities. |

| 3000-2850 | C-H stretch | Alkane | Strong absorptions corresponding to the stretching of the C-H bonds in the methylene and methine groups. |

| 1470-1430 | C-H bend (scissoring) | Alkane | Bending vibrations of the CH₂ groups. |

| 1100-1000 | C-O stretch | Alcohol | A strong band corresponding to the stretching of the carbon-oxygen single bond. |

| 700-500 | C-Br stretch | Alkyl Halide | The carbon-bromine stretching vibration appears in the low-frequency region of the spectrum. The exact position can vary between the diastereomers due to their different conformations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR will show distinct differences between the meso and racemic forms of this compound.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy

The ¹H NMR spectra of the meso and racemic isomers will differ due to their different symmetries.

-

meso-1,4-Dibromo-2,3-butanediol: Due to the presence of a plane of symmetry, the two methine protons (H2 and H3) are chemically equivalent, as are the two pairs of diastereotopic methylene protons at C1 and C4. This results in a simpler spectrum.

-

racemic-1,4-Dibromo-2,3-butanediol: In the enantiomers, the methine protons (H2 and H3) are chemically equivalent, and the methylene protons at C1 and C4 are also equivalent.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Comments |

| -OH | Variable | Singlet (broad) | The chemical shift of the hydroxyl protons is dependent on concentration, temperature, and solvent. They may exchange with residual water in the solvent. |

| H2, H3 (methine) | ~4.0 - 4.5 | Multiplet | These protons are deshielded by both the adjacent bromine and hydroxyl groups. The coupling patterns will be complex due to coupling with each other and the adjacent methylene protons. |

| H1, H4 (methylene) | ~3.6 - 4.0 | Multiplet | These diastereotopic protons are adjacent to a stereocenter and will exhibit complex splitting patterns due to coupling with the methine proton and geminal coupling. |

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also reflect the symmetry of the stereoisomers.

-

meso-1,4-Dibromo-2,3-butanediol: Due to the plane of symmetry, only two signals are expected: one for the equivalent C2 and C3 carbons, and one for the equivalent C1 and C4 carbons.

-

racemic-1,4-Dibromo-2,3-butanediol: The enantiomers will also show two signals in a standard ¹³C NMR spectrum, as the corresponding carbons are chemically equivalent.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Comments |

| C2, C3 | ~55 - 65 | These carbons are attached to both a bromine and a hydroxyl group, leading to a downfield shift. The exact chemical shift will differ between the meso and racemic isomers. |

| C1, C4 | ~35 - 45 | These carbons are attached to a bromine atom and are adjacent to a carbon bearing a hydroxyl group. |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) with a characteristic M, M+2, and M+4 pattern due to the two bromine atoms. Common fragmentation pathways for alcohols and alkyl halides include:

-

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

-

Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols.

-

Loss of Br•: Cleavage of the carbon-bromine bond.

-

Loss of HBr: Elimination of hydrogen bromide.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a combination of IR, NMR, and mass spectrometry. While IR and MS provide valuable information on functional groups and molecular weight, NMR spectroscopy is the most definitive technique for distinguishing between the meso and racemic diastereomers. The differences in molecular symmetry between these stereoisomers lead to distinct NMR spectra, allowing for their unambiguous identification. This guide provides the foundational knowledge for researchers to effectively utilize these spectroscopic techniques in the characterization and application of this compound in their synthetic endeavors.

References

Sources

Reactivity of 1,4-Dibromo-2,3-butanediol with nucleophiles

An In-Depth Technical Guide to the Reactivity of 1,4-Dibromo-2,3-butanediol with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized and stereochemically rich building block pivotal in modern organic synthesis.[1] Its bifunctional nature, possessing both hydroxyl and bromo groups, allows for a diverse range of chemical transformations.[2] This guide provides a comprehensive analysis of its reactivity profile with various nucleophiles. We will delve into the governing mechanistic principles, with a strong focus on the role of neighboring group participation (NGP), which dictates reaction rates and stereochemical outcomes. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile synthon in the construction of complex molecular architectures, including chiral epoxides and other heterocyclic systems.[2]

Introduction: The Structural and Stereochemical Landscape

This compound possesses two stereocenters at the C2 and C3 positions, leading to the existence of three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[2] The specific stereoisomer employed is critical as it profoundly influences the reaction pathway and the stereochemistry of the resulting products.[2]

The molecule's utility stems from the interplay between the vicinal hydroxyl (-OH) groups and the bromine (-Br) atoms. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can act as internal nucleophiles, a phenomenon that is central to the molecule's unique reactivity.[2]

The Core Mechanism: Neighboring Group Participation (NGP)

The reactivity of this compound is dominated by Neighboring Group Participation (NGP) , also known as anchimeric assistance.[3] This is the interaction of a reaction center with a lone pair of electrons from an atom within the same molecule.[4] In this case, the oxygen of a hydroxyl group acts as an internal nucleophile.

NGP significantly accelerates the rate of nucleophilic substitution compared to analogous compounds lacking the participating group. It proceeds via a two-step mechanism involving two consecutive Sₙ2 reactions, which has profound stereochemical consequences.

Step 1: Intramolecular Cyclization (Epoxide Formation)

In the presence of a base, a hydroxyl group is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then readily attacks the adjacent carbon atom bearing a bromine atom in an intramolecular Sₙ2 reaction.[2] This backside attack displaces the bromide ion and forms a highly strained, three-membered cyclic ether intermediate known as an epoxide (or oxirane).[5][6] This first step proceeds with an inversion of configuration at the carbon being attacked.[7]

Caption: Intermolecular nucleophilic attack on the epoxide intermediate.

Reactions with Specific Nucleophiles

The general mechanism described above applies to a wide range of nucleophiles. The final product is determined by the nature of the external nucleophile and the stoichiometry used. Given the two electrophilic sites, double substitution is common, often leading to the formation of symmetrical products.

Intramolecular Reaction: Formation of 1,2:3,4-Diepoxybutane

When this compound is treated with a strong base (e.g., NaOH, KOH) in the absence of a potent external nucleophile, both hydroxyl groups can participate sequentially. This results in a double intramolecular cyclization to form the corresponding 1,2:3,4-diepoxybutane. [8]This diepoxide is a valuable C4 chiral building block for synthesizing anti-1,3-diols and other complex motifs. [8]

Experimental Protocol: Synthesis of (2R,3R)-1,2:3,4-Diepoxybutane

This protocol is adapted from established procedures for double cyclization of dichlorodiols, which is mechanistically analogous. [8] Materials:

-

(2R,3R)-1,4-Dibromo-2,3-butanediol

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, dropping funnel

Procedure:

-

Setup: A solution of (2R,3R)-1,4-dibromo-2,3-butanediol (1.0 eq) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Base Addition: A solution of KOH (2.2 eq) in water is added dropwise to the stirred ethereal solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred vigorously for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude diepoxide.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to afford the pure 1,2:3,4-diepoxybutane.

Reaction with O-Nucleophiles (Alkoxides)

Treatment of the intermediate diepoxide with alkoxides (RO⁻) or alcohols under acidic conditions leads to the formation of di-ethers. This is a powerful method for introducing alkoxy groups with defined stereochemistry.

Reaction with S-Nucleophiles (Thiolates)

Thiolates (RS⁻) are potent nucleophiles that readily open the epoxide rings. The reaction of this compound with two equivalents of a sodium alkanethiolate, proceeding through the diepoxide intermediate, would yield the corresponding 1,4-bis(alkylthio)-2,3-butanediol. Such reactions have been explored with analogous substrates like 2,3-dibromo-1-propanol, highlighting the utility in synthesizing complex thioethers. [9]

Reaction with Other Nucleophiles (e.g., Arsenite)

The versatility of this substrate is further demonstrated by its reaction with inorganic nucleophiles. For example, DL-1,4-dibromo-2,3-butanediol reacts with aqueous alkaline sodium arsenite ("Na₃AsO₃") to produce dl-2,3-dihydroxybutane-1,4-bis(arsonic acid). [12]This specific reaction showcases its utility in creating organoarsenic compounds, which have applications in the synthesis of novel lipids. [2]

Summary of Reactivity

The reactivity of this compound is a sophisticated interplay of its structure and the chosen reaction conditions. The table below summarizes the expected outcomes with different classes of nucleophiles.

| Nucleophile Class | Reagent Example | Key Intermediate | Typical Product Class |

| Internal (-OH) | NaOH, KOH | Epoxide | 1,2:3,4-Diepoxybutane |

| O-Nucleophiles | NaOR, R-OH/H⁺ | Diepoxide | 1,4-Dialkoxy-2,3-butanediol |

| S-Nucleophiles | NaSR | Diepoxide | 1,4-Bis(alkylthio)-2,3-butanediol |

| N-Nucleophiles | RNH₂, R₂NH | Diepoxide | 1,4-Diamino-2,3-butanediol |

| Inorganic Anions | Na₃AsO₃ | Diepoxide | 1,4-Disubstituted-2,3-butanediol |

Conclusion

This compound is far more than a simple alkyl halide. Its reactivity is elegantly controlled by the neighboring hydroxyl groups, which facilitate rapid substitutions via epoxide intermediates. This neighboring group participation not only accelerates the reaction but also provides a powerful tool for stereochemical control, typically resulting in overall retention of configuration. For scientists in drug discovery and materials science, a thorough understanding of these mechanistic nuances is essential for harnessing the full synthetic potential of this versatile and valuable chiral building block.

References

-

2,3-Butanediol. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Neighbouring group participation. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

The Neighbouring Group Mechanisms. (n.d.). Dalal Institute. Retrieved January 3, 2026, from [Link]

-

Enantioselective Synthesis of (R,R)-1,2:4,5-Diepoxypentane. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

-

2,3-Butanediol biosynthesis pathway and mechanism of... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis of Epoxides. (2020, May 30). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

CH 391: UNIT 3: STEREOCHEMISTRY. (n.d.). University of Calgary. Retrieved January 3, 2026, from [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). (n.d.). Durgapur Government College. Retrieved January 3, 2026, from [Link]

-

Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). YouTube. Retrieved January 3, 2026, from [Link]

-

Synthesis of epoxides. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

Epoxides - The Outlier Of The Ether Family. (2015, January 26). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

The Stereochemistry of SN1 Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

-

Chemical Properties of dl-2,3-Dibromo-1,4-butanediol (CAS 1947-58-6). (n.d.). Cheméo. Retrieved January 3, 2026, from [Link]

-

(2s,3s)-1,4-Dibromobutane-2,3-diol | C4H8Br2O2 | CID 98502. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Efficient synthesis of epoxybutane from butanediol via a two-step process. (n.d.). RSC Publishing. Retrieved January 3, 2026, from [Link]

-

Neighboring Group Participation. (2023, August 1). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

dl-2,3-Dibromo-1,4-butanediol. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Stereochemistry in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

This compound | C4H8Br2O2 | CID 98512. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Epoxidation and oxidation reactions using 1,4-butanediol dimethacrylate crosslinked polystyrene-supported tertiary butyl hydroperoxide. (n.d.). Indian Academy of Sciences. Retrieved January 3, 2026, from [Link]

- Preparation of 2,3-dibromo-2-butene-1,4-diol. (n.d.). Google Patents.

-

The reaction of thiolates with 2,3-dibromo-1-propanol revisited: application to the synthesis of bis(fattyalkylthio)propanols. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

Sources

- 1. 2,3-Dibromo-1,4-butanediol | 20163-90-0 | Benchchem [benchchem.com]

- 2. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The reaction of thiolates with 2,3-dibromo-1-propanol revisited: application to the synthesis of bis(fattyalkylthio)propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1,4-Dibromo-2,3-butanediol: A Technical Guide for Researchers

Foreword

For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful application. This technical guide delves into the core solubility characteristics of 1,4-dibromo-2,3-butanediol, a versatile building block in organic synthesis. Moving beyond a mere recitation of data, this document aims to provide a foundational understanding of the intermolecular forces at play, empowering the reader to make informed decisions in solvent selection and experimental design. We will explore both the theoretical underpinnings of this compound's solubility and practical, field-proven methodologies for its empirical determination.

Section 1: Physicochemical Profile of this compound

A thorough analysis of a molecule's solubility begins with an understanding of its intrinsic properties. This compound is a crystalline solid with the following key characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈Br₂O₂ | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 247.91 g/mol | [1][2][3][4][5][6][7][8][9][10] |

| Melting Point | 82-84 °C | [1][8][11] |

| Boiling Point | 365.3 °C at 760 mmHg | [8][11] |

| Appearance | Beige crystalline powder | [8][11] |

| CAS Number | 299-70-7 (for DL-1,4-Dibromo-2,3-butanediol) | [8][10][11] |

| logP (Octanol-Water Partition Coefficient) | 0.5 | [3][10] |

The octanol-water partition coefficient (logP) of 0.5 indicates that this compound is a relatively hydrophilic compound, suggesting a preference for polar environments.[3][10][12][13] This is a critical piece of data that informs our initial predictions of its solubility in various common laboratory solvents.

Section 2: The Theoretical Framework of Solubility: Intermolecular Forces in Focus

The adage "like dissolves like" is a foundational principle in chemistry, governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, the following forces are of primary importance:

-

Hydrogen Bonding: The presence of two hydroxyl (-OH) groups allows the molecule to act as both a hydrogen bond donor and acceptor. This is the most significant intermolecular force contributing to its solubility in protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: The carbon-bromine and carbon-oxygen bonds are polarized, creating a net dipole moment in the molecule. These dipoles can interact with the dipoles of polar aprotic solvents.

-

London Dispersion Forces: These are weak, transient forces present in all molecules and will be the primary mode of interaction with nonpolar solvents.

The following diagram illustrates the key intermolecular forces that dictate the solubility of this compound.

Caption: Intermolecular forces governing the solubility of this compound.

Section 3: Quantitative and Qualitative Solubility Data

Water Solubility

A reported log10WS (log10 of water solubility in mol/L) for a stereoisomer is -1.11.[14] This can be converted to a more practical unit as follows:

-

Molar Solubility: 10⁻¹.¹¹ mol/L = 0.0776 mol/L

-

Solubility in g/L: 0.0776 mol/L * 247.91 g/mol = 19.24 g/L

-

Solubility in g/100mL: 1.924 g/100mL

This calculated value confirms that this compound is moderately soluble in water.

Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. These predictions are based on the principles of intermolecular forces discussed in Section 2.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Moderate to High | Strong hydrogen bonding capability. |

| Methanol (CH₃OH) | Polar Protic | High | Strong hydrogen bonding and similar polarity. |

| Ethanol (C₂H₅OH) | Polar Protic | High | Strong hydrogen bonding and similar polarity. |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Moderate | Good dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions; DMSO is a powerful solvent for many organic compounds.[15] |

| Diethyl Ether ((C₂H₅)₂O) | Nonpolar | Low | Primarily weak London dispersion forces. |

| Toluene (C₇H₈) | Nonpolar | Low | Primarily weak London dispersion forces. |

Section 4: Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, empirical determination is essential. The following is a robust, step-by-step protocol for determining the solubility of this compound in a solvent of interest.

Materials and Equipment

-

This compound (crystalline solid)

-

Solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

-

Solvent Equilibration: Bring the solvent of interest to the desired experimental temperature.

-

Sample Preparation: To a series of vials, add a known volume of the temperature-equilibrated solvent (e.g., 5 mL).

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid after equilibration is crucial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filtration: Immediately filter the withdrawn supernatant through a 0.45 µm syringe filter to remove any suspended microcrystals.

-

Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the chosen analytical method (e.g., HPLC-UV or GC-FID). Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the final solubility in appropriate units (e.g., g/100 mL, mg/mL, or molarity).

Section 5: Conclusion and Future Directions

This guide provides a comprehensive overview of the solubility of this compound, grounded in both theoretical principles and practical experimental methodology. The provided data and protocols are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development. While a definitive quantitative solubility profile across a broad spectrum of organic solvents remains an area for future investigation, the predictive framework and experimental guidance herein offer a robust starting point for any research endeavor involving this versatile compound.

References

-

PubChem. (n.d.). (2s,3s)-1,4-Dibromobutane-2,3-diol. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dibromo-1,4-butanediol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of dl-2,3-Dibromo-1,4-butanediol (CAS 1947-58-6). Retrieved from [Link]

-

LookChem. (n.d.). Cas 299-70-7,this compound. Retrieved from [Link]

-

NIST. (n.d.). dl-2,3-Dibromo-1,4-butanediol. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). DL-1,4-Dibromo-2,3-butanediol. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. 1,4-二溴-2,3-丁二醇 95%, mixture of R,R and S,S isomers | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C4H8Br2O2 | CID 98512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dibromo-1,4-butanediol 99 1947-58-6 [sigmaaldrich.com]

- 5. This compound | 19953-61-8 [m.chemicalbook.com]

- 6. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. DL-1,4-Dibromo-2,3-butanediol | CAS 299-70-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Sigma Aldrich 2,3-Dibromo-1,4-butanediol 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 10. (2s,3s)-1,4-Dibromobutane-2,3-diol | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cas 299-70-7,this compound | lookchem [lookchem.com]

- 12. acdlabs.com [acdlabs.com]

- 13. logP - MolModa Documentation [durrantlab.pitt.edu]

- 14. dl-2,3-Dibromo-1,4-butanediol (CAS 1947-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. ptacts.uspto.gov [ptacts.uspto.gov]

An In-Depth Technical Guide to the Applications of 1,4-Dibromo-2,3-butanediol

Introduction

1,4-Dibromo-2,3-butanediol is a versatile bifunctional molecule that serves as a crucial building block in advanced organic synthesis and medicinal chemistry.[1] Its structure, featuring two bromine atoms and two hydroxyl groups on a four-carbon backbone, allows for a diverse range of chemical transformations.[1] The stereochemistry of this compound, with two chiral centers, gives rise to multiple stereoisomers, each with unique reactivity and applications.[1][2] This guide will provide an in-depth exploration of the synthesis, key reactions, and diverse applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C4H8Br2O2[3][4][5] |

| Molecular Weight | 247.91 g/mol [3][4] |

| Melting Point | 82-84 °C (lit.) |

| Boiling Point | 148-150 °C at 1.5 mm Hg (lit.)[5] |

| Appearance | Solid |

| CAS Number | 14396-65-7 (mixture of R,R and S,S isomers) |

Stereochemistry: A Critical Aspect

This compound possesses two stereocenters at the C2 and C3 positions, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[2] The (2R,3R) and (2S,3S) isomers are enantiomers, while the (2R,3S) and (2S,3R) forms are also an enantiomeric pair.[2] The relative arrangement of the bromine and hydroxyl groups significantly influences the molecule's reactivity and the stereochemical outcome of its reactions.[1] The designation "(2R,3S)-rel" indicates the relative stereochemistry, referring to a racemic mixture of the (2R,3S) and (2S,3R) enantiomers.[1]

Synthesis of this compound

The most common and effective laboratory-scale synthesis of this compound involves the electrophilic addition of bromine to an unsaturated diol precursor, typically 2-butene-1,4-diol.[1] This method is favored for its high stereoselectivity, which is crucial for obtaining specific diastereomers.[1]

Reaction Workflow: Bromination of 2-Butene-1,4-diol

Caption: Synthesis of this compound via bromination.

Detailed Experimental Protocol

A patented method for the preparation of 2,3-dibromo-1,4-butanediol involves the following key steps:

-

Addition: 1,4-butynediol and bromine are added in equimolar amounts. The pH is adjusted to 1-3 using sulfuric acid, and the reaction proceeds for 6-9 hours at a temperature between -5°C and 1°C. Following the reaction, the crude product is obtained after dehydration.[6]

-

Crystallization and Purification: The crude product is purified using absolute ethanol to yield a fine product.[6]

-

Drying: The purified product is subjected to vacuum drying for 3-5 hours at a temperature between 25°C and 35°C.[6]

This process is reported to yield a high-purity product with low water content.[6]

Key Applications in Organic Synthesis

The bifunctional nature of this compound, with its reactive hydroxyl and bromo groups, makes it a valuable precursor for a wide range of complex molecules.[1]

Synthesis of Diepoxybutane

One of the most significant applications of this compound is its role as a precursor in the synthesis of 1,2:3,4-diepoxybutane.[1] This transformation typically occurs via an intramolecular Williamson ether synthesis.[1] The reaction is initiated by a base, which deprotonates the hydroxyl groups to form alkoxides. These alkoxides then act as internal nucleophiles, attacking the adjacent carbon atoms bearing the bromine atoms and displacing the bromide ions to form the epoxide rings.[1] This reaction proceeds through a double intramolecular S_N2 mechanism.[1]

Caption: Conversion of this compound to Diepoxybutane.

Diepoxybutane is a highly reactive molecule used as a chemical intermediate and in medical research, such as in the diepoxybutane (DEB) test for Fanconi anemia.[7] It is also a key component in the synthesis of various diols.[8]

Nucleophilic Substitution Reactions

The bromine atoms in this compound are excellent leaving groups, making the molecule susceptible to nucleophilic substitution reactions.[1][9] These reactions, which typically proceed via an S_N2 mechanism, allow for the introduction of a variety of functional groups.[1] The vicinal hydroxyl groups can influence the reaction pathway and stereochemical outcome.[1]

A notable example is the reaction with aqueous alkaline sodium arsenite ("Na₃AsO₃") to produce dl-2,3-dihydroxybutane-1,4-bis(arsonic acid).[1] This bis(arsonic acid) is a valuable intermediate for the synthesis of arsenic-containing lipids, known as arsonolipids, which have shown potential anticancer properties.[1]

Synthesis of Diquaternary Gemini Surfactants

This compound has been utilized in the preparation of diquaternary gemini surfactants. In this application, it acts as a spacer, and the bromine atoms are substituted to form the final surfactant structure, such as butane-1,4-diyl-bis(alkyldimethylammonium bromide).[1] These surfactants exhibit high surface activity and unique aggregation properties.[1]

Cross-linking Agent for Biomaterials

While this compound itself is not directly used as a cross-linking agent, its derivative, 1,4-butanediol diglycidyl ether (BDDGE), is a widely used cross-linker for biomaterials like collagen.[10][11] The epoxide groups of BDDGE react with the amine groups of collagen, particularly at pH values above 8.0, to form stable cross-links.[11] This cross-linking improves the physicochemical properties of the collagen matrix.[12]

Reaction Mechanism: Collagen Cross-linking with BDDGE

Caption: Schematic of collagen cross-linking using BDDGE.

Conclusion

This compound is a highly valuable and versatile chiral synthon in organic synthesis. Its unique bifunctional nature and well-defined stereochemistry allow for the construction of a wide array of complex molecules with significant applications in medicinal chemistry, materials science, and the synthesis of specialty chemicals. A comprehensive understanding of its reactivity and synthetic potential is crucial for researchers and scientists aiming to leverage this powerful building block in their work.

References

- (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO - Benchchem. (URL: )

-

2,3-Butanediol, 1,4-diphenyl-, [S-(R,R)] - Organic Syntheses Procedure. (URL: [Link])

- 4: Stereochemistry. (URL: )

-

Diepoxybutane - Wikipedia. (URL: [Link])

-

(2s,3s)-1,4-Dibromobutane-2,3-diol | C4H8Br2O2 | CID 98502 - PubChem. (URL: [Link])

-

2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem. (URL: [Link])

-

2,3-Dibromo-1,4-butanediol - LookChem. (URL: [Link])

-

dl-2,3-Dibromo-1,4-butanediol - the NIST WebBook. (URL: [Link])

-

Development of enzymatic cascade reactions toward the synthesis of 1,4-butanediol - mediaTUM. (URL: [Link])

-

This compound | C4H8Br2O2 | CID 98512 - PubChem - NIH. (URL: [Link])

- Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google P

-

The kinetics of 1,4-butanediol diglycidyl ether crosslinking of dermal sheep collagen. (URL: [Link])

-

The kinetics of 1,4-butanediol diglycidyl ether crosslinking of dermal sheep collagen. (URL: [Link])

-

Formation of 1,2:3,4-Diepoxybutane-Specific Hemoglobin Adducts in 1,3-Butadiene Exposed Workers - PubMed Central. (URL: [Link])

-

Crosslinking and modification of dermal sheep collagen using 1, 4-butanediol diglycidyl ether - PubMed. (URL: [Link])

Sources

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. (2s,3s)-1,4-Dibromobutane-2,3-diol | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dibromo-1,4-butanediol|lookchem [lookchem.com]

- 6. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]

- 7. Diepoxybutane - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,3-Dibromo-1,4-butanediol | 20163-90-0 | Benchchem [benchchem.com]

- 10. The kinetics of 1,4-butanediol diglycidyl ether crosslinking of dermal sheep collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crosslinking and modification of dermal sheep collagen using 1, 4-butanediol diglycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Discovery and historical synthesis of 1,4-Dibromo-2,3-butanediol

An In-depth Technical Guide to 1,4-Dibromo-2,3-butanediol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral synthon in advanced organic synthesis and medicinal chemistry. We delve into the primary historical and contemporary methodologies for its synthesis, with a detailed focus on the stereoselective electrophilic bromination of unsaturated diol precursors. The document elucidates the underlying reaction mechanisms, provides a field-proven, step-by-step laboratory protocol, and tabulates the compound's key physicochemical properties. Furthermore, this guide explores its critical role as a versatile building block for constructing complex molecules, including chiral epoxides and heterocyclic systems, highlighting its significance for professionals in drug discovery and development.

Introduction: A Versatile Bifunctional Building Block

This compound is a halogenated diol of significant interest in synthetic chemistry. Its structure, featuring two primary hydroxyl groups and two vicinal bromine atoms on a four-carbon backbone, makes it a highly versatile bifunctional molecule.[1] The bromine atoms serve as excellent leaving groups for nucleophilic substitution, while the alcohol functionalities can undergo oxidation, esterification, or etherification.[1] This duality allows for a wide range of strategic modifications, cementing its role as a fundamental building block for more complex molecular architectures.[1]

The molecule possesses two stereocenters, giving rise to four potential stereoisomers: a meso compound and a pair of enantiomers ((R,R) and (S,S)).[1] This stereochemical complexity is crucial, as the precise three-dimensional arrangement of atoms is often paramount in determining the biological activity of pharmaceutical compounds. Consequently, stereoselective synthesis methods are of high importance. This guide will focus primarily on the racemic mixture of the enantiomers, a valuable chiral synthon for research and development.[1]

Historical Context and Primary Synthesis Route

While a singular moment of "discovery" is not prominently documented, the synthesis of this compound is rooted in the fundamental principles of electrophilic addition reactions to alkenes, a cornerstone of organic chemistry. The most prevalent and effective method for its preparation involves the electrophilic addition of bromine (Br₂) to an unsaturated diol precursor.[1]

The preferred starting material for this transformation is 2-butene-1,4-diol .[1] This approach is favored due to its high stereoselectivity, which is critical for controlling the diastereomeric outcome of the product.[1] Historically, various brominating agents and solvent systems have been explored to optimize yield and purity, but the direct addition of elemental bromine remains the most direct and widely utilized laboratory method.[2]

An alternative, though less direct, pathway involves the dehydrobromination of 1,4-dibromobutanediol to form 1,3-butadiene diepoxide, which can then be used in further syntheses.[3] However, for the direct synthesis of the target compound, the bromination of the butenediol is superior.

Core Synthesis: Mechanism and Stereochemistry

The synthesis of this compound from 2-butene-1,4-diol proceeds via a well-established electrophilic addition mechanism. Understanding this mechanism is key to appreciating the stereochemical outcome of the reaction.

-

Electrophilic Attack: The electron-rich carbon-carbon double bond in 2-butene-1,4-diol acts as a nucleophile, attacking a molecule of elemental bromine.

-

Formation of the Bromonium Ion: This initial attack leads to the formation of a cyclic bromonium ion intermediate. This three-membered ring contains a positively charged bromine atom, which blocks one face of the original double bond.[1]

-

Nucleophilic Attack: The remaining bromide ion (Br⁻) then acts as a nucleophile, attacking one of the two carbon atoms of the bromonium ion. Crucially, this attack occurs from the opposite face of the bromonium ion ring (an Sₙ2-like, anti-addition). This backside attack is responsible for the specific stereochemistry of the resulting vicinal dibromide.

The stereochemistry of the starting alkene directly dictates the stereochemistry of the product. The use of (Z)-2-butene-1,4-diol results in the formation of the racemic mixture of (2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol, while the (E)-isomer would yield the meso compound.

Caption: Mechanism of electrophilic bromination.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust method for synthesizing this compound from 1,4-butanediol by generating HBr in situ. This method is analogous to well-established procedures for converting diols to dibromides.[4][5]

Materials and Reagents:

-

1,4-Butanediol (e.g., 19 g)

-

Sodium Bromide (NaBr) (e.g., 58 g)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%) (e.g., 50 mL)

-

Warm Water (e.g., 55 mL)

-

Dichloromethane (for extraction)

-

5% Sodium Bicarbonate solution (for washing)

-

Anhydrous Magnesium Sulfate (for drying)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, distillation apparatus

Synthesis Workflow:

Caption: General workflow for synthesis and purification.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 58 g of sodium bromide in 55 mL of warm water. Once dissolved, add 19 g of 1,4-butanediol to the solution.[5]

-

Acid Addition (Causality: In-situ HBr Generation): Begin stirring the mixture and slowly add 50 mL of concentrated sulfuric acid. This reaction is highly exothermic as the acid is hydrated and reacts with NaBr to generate the HBr reactant in situ.[4][5] The addition rate should be slow initially to control the temperature, preventing excessive fuming of HBr.

-

Reflux (Causality: Driving Reaction to Completion): Once the acid addition is complete, a homogeneous brown solution should form.[5] Equip the flask with a reflux condenser and heat the mixture to reflux for approximately 4 hours. Heating provides the necessary activation energy for the substitution reaction to proceed to completion. During this time, a dense, dark, oily layer of the crude product will form.[5]

-

Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Pour the entire contents into a beaker containing ~150 mL of cold water. The crude this compound will separate as a heavy, brown oil.[5] Transfer the mixture to a separating funnel, allow the layers to separate, and drain the lower organic layer. Extract the remaining aqueous layer with dichloromethane to recover any dissolved product. Combine this extract with the initial organic layer.[5]

-

Washing and Neutralization (Causality: Impurity Removal): Wash the combined organic layers sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with another 30 mL of water.[5]

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and purify the final product by distillation.[5]

Physicochemical Properties and Characterization

The accurate identification and characterization of this compound are essential for its use in research and development. Key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S,3R)-2,3-dibromobutane-1,4-diol (meso) | [1] |

| Synonyms | DL-1,4-Dibromo-2,3-butanediol | [6] |

| CAS Number | 14396-65-7 (mixture of R,R and S,S) | |

| 1947-58-6 (dl-form, racemic) | [7][8] | |

| Molecular Formula | C₄H₈Br₂O₂ | [6][8] |

| Molecular Weight | 247.91 g/mol | [6][8] |

| Appearance | Beige crystalline powder / Solid | [6] |

| Melting Point | 82-84 °C | [6] |

| Boiling Point | 365.3 °C at 760 mmHg | [6] |

| InChI Key | XOWDQAHYPSENAC-QWWZWVQMSA-N (R,R/S,S mixture) |

Applications in Drug Development and Advanced Synthesis

The true value of this compound lies in its utility as a precursor for a diverse array of more complex molecules.[1]

-

Precursor to Chiral Epoxides: The vicinal dibromo and diol functionalities allow for stepwise, selective transformations. Treatment with a base can induce intramolecular cyclization to form reactive diepoxide intermediates, which are valuable for subsequent ring-opening reactions with various nucleophiles to build molecular complexity.[1]

-

Synthesis of Arsonolipids: The compound is a key starting material for novel arsenic-containing lipids. It reacts with aqueous alkaline sodium arsenite to yield dl-2,3-dihydroxybutane-1,4-bis(arsonic acid), a valuable intermediate for creating these specialized lipids.

-

Preparation of Gemini Surfactants: It has been successfully used in the preparation of diquaternary gemini surfactants, which are molecules with two hydrophilic head groups and two hydrophobic tails, possessing unique properties for various applications.

-

Intermediate for Various Bioactive Molecules: Its bifunctional nature makes it an ideal scaffold for synthesizing heterocyclic systems and other complex targets with potential applications as biocides, dyes, and pharmaceuticals.[2]

Conclusion

This compound is more than a simple halogenated alcohol; it is a powerful and versatile tool in the arsenal of the synthetic chemist. Its straightforward, stereocontrolled synthesis via electrophilic bromination, combined with its dual reactivity, provides an accessible pathway to complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its synthesis and reactivity is essential for leveraging its full potential in the development of novel and impactful chemical entities.

References

-

Cheméo. Chemical Properties of dl-2,3-Dibromo-1,4-butanediol (CAS 1947-58-6). [Link]

-

NIST. dl-2,3-Dibromo-1,4-butanediol in NIST Chemistry WebBook. [Link]

-

LookChem. This compound (CAS 299-70-7). [Link]

- Wynn, R. W., & Chiddix, M. E. (1972). U.S. Patent No. 3,671,594. U.S.

-

Sciencemadness Discussion Board. (2018). Preparation of 1,4-Dibromobutane. [Link]

-

PubChem. 2,3-Dibromo-1,4-butanediol Compound Summary. [Link]

- BASF AG. (1999). U.S. Patent No. 5,977,417. U.S.

Sources

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

- 2. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 3. US5977417A - Preparation of 1,4-butanediol - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Sciencemadness Discussion Board - Preparation of 1,4-Dibromobutane - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Cas 299-70-7,this compound | lookchem [lookchem.com]

- 7. dl-2,3-Dibromo-1,4-butanediol (CAS 1947-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. dl-2,3-Dibromo-1,4-butanediol [webbook.nist.gov]

Potential research applications of 1,4-Dibromo-2,3-butanediol

An In-depth Technical Guide to the Research Applications of 1,4-Dibromo-2,3-butanediol

This guide provides an in-depth exploration of this compound, a versatile chemical intermediate whose value in advanced research is intrinsically linked to its stereochemistry and bifunctional nature. Possessing both vicinal hydroxyl and bromo groups, this molecule serves as a powerful building block for complex molecular architectures. We will move beyond a simple cataloging of reactions to delve into the causal relationships behind its synthesis and application, providing field-proven insights for researchers in organic synthesis, medicinal chemistry, and materials science.

The utility of this compound begins with its synthesis. The molecule contains two adjacent stereocenters, meaning it can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)-rel). The specific stereoisomer used is critical as it dictates the three-dimensional structure of the final product.

The most common and stereoselective method for its preparation is the electrophilic addition of bromine (Br₂) to 2-butene-1,4-diol.[1] The stereochemical outcome is directly controlled by the geometry of the starting alkene.

-

Anti-Addition Mechanism: The reaction proceeds via a cyclic bromonium ion intermediate. The incoming bromide ion must then attack from the face opposite to the bulky bromonium ring, resulting in a net anti-addition of the two bromine atoms.[2][3]

-

Starting Material Dictates Product:

-

Bromination of (Z)-2-butene-1,4-diol (cis) results in the formation of the racemic mixture of enantiomers: (2R,3R)- and (2S,3S)-1,4-Dibromo-2,3-butanediol .

-

Bromination of (E)-2-butene-1,4-diol (trans) yields the meso-1,4-Dibromo-2,3-butanediol .[3]

-

This predictable stereochemical relationship is fundamental, as it allows researchers to selectively synthesize the desired diastereomer for subsequent applications.

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 1,4-Dibromo-2,3-butanediol

Introduction: 1,4-Dibromo-2,3-butanediol is a versatile bifunctional reagent that serves as a valuable building block in advanced organic synthesis.[1] Its structure, featuring two primary hydroxyl groups and two vicinal bromine atoms on a four-carbon backbone, allows for a diverse range of chemical transformations. The bromine atoms act as excellent leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can be readily oxidized, esterified, or participate as internal nucleophiles.[1] This unique combination of functionalities makes it a strategic precursor for synthesizing complex molecules, particularly chiral epoxides and various heterocyclic systems.[1]

This guide provides an in-depth exploration of the key applications of this compound, focusing on mechanistic principles, detailed experimental protocols, and critical stereochemical considerations that govern its reactivity.

Physicochemical Properties & Stereochemistry

This compound possesses two stereocenters at the C2 and C3 positions, leading to the existence of multiple stereoisomers, including enantiomeric pairs (R,R and S,S) and a meso (R,S) compound.[1] The specific stereoisomer used is critical as it dictates the stereochemical outcome of subsequent reactions, a cornerstone of asymmetric synthesis.[2] The relative stereochemistry is often designated as "(2R,3S)-rel," indicating a racemic mixture of enantiomers.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₈Br₂O₂ | [3][4] |

| Molecular Weight | 247.91 g/mol | [3][5] |

| Appearance | Solid | |

| Melting Point | 82-84 °C (lit.) | |

| Boiling Point | 148-150 °C @ 1.5 mmHg (lit.) | [4] |

| CAS Number | 14396-65-7 (isomer mixture) |

The most common laboratory-scale preparation involves the electrophilic addition of bromine to 2-butene-1,4-diol.[1] This reaction proceeds through a cyclic bromonium ion intermediate, and the stereochemistry of the starting alkene is crucial in determining the final product's stereochemistry.[1]

Caption: Stereoisomers and general synthesis route.

Core Application 1: Synthesis of 1,2:3,4-Diepoxybutane

One of the most powerful applications of this compound is its conversion to 1,2:3,4-diepoxybutane.[6] Diepoxybutane is a highly reactive and valuable electrophilic building block used in the synthesis of chiral diols and other complex structures.[6][7]

Mechanistic Insight

The transformation is a stereospecific, base-mediated double intramolecular Williamson ether synthesis. The reaction proceeds via a two-step sequence. First, a base deprotonates one of the hydroxyl groups, which then acts as an internal nucleophile, attacking the adjacent carbon bearing a bromine atom in an Sₙ2 fashion to form the first epoxide ring. This process repeats for the second hydroxyl group to yield the diepoxide. The stereochemistry of the starting diol directly controls the stereochemistry of the final diepoxide due to the backside attack mechanism of the Sₙ2 reaction. For instance, (S,S)-1,4-dibromo-2,3-butanediol will yield (R,R)-1,2:3,4-diepoxybutane.

Caption: Mechanism for diepoxide formation.

Experimental Protocol: Synthesis of (S,S)-1,2:3,4-Diepoxybutane

This protocol is adapted from the synthesis of chiral diepoxides from threitol derivatives, which follows the same mechanistic pathway.[6]

Materials:

-

(2R,3R)-1,4-Dibromo-2,3-butanediol

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel, suspend (2R,3R)-1,4-dibromo-2,3-butanediol (1.0 eq) in diethyl ether.

-

Base Addition: Prepare a solution of potassium hydroxide (2.3 eq) in water. Add this solution dropwise to the vigorously stirred suspension over 15-20 minutes at room temperature.

-

Reaction: Stir the resulting clear mixture for an additional 45-60 minutes at room temperature. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Decant the ether layer. The aqueous layer can be extracted again with diethyl ether to maximize recovery.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (S,S)-1,2:3,4-diepoxybutane.[6]

Core Application 2: Precursor for Arsonolipids

This compound is a key starting material for the synthesis of novel arsenic-containing lipids, known as arsonolipids.[1] This application highlights its utility in creating organometallic compounds of interest in medicinal chemistry.

Mechanistic Insight

The synthesis involves a nucleophilic substitution reaction where aqueous alkaline sodium arsenite ("Na₃AsO₃") acts as the nucleophile. The arsenite ion displaces the two bromide ions to form a stable C-As bond, resulting in the formation of dl-2,3-dihydroxybutane-1,4-bis(arsonic acid).[1] This intermediate can be further functionalized, for example, by acylating the hydroxyl groups with fatty acids to produce the final lipid structure.[1]

Caption: Workflow for arsonolipid synthesis.

Protocol: Synthesis of dl-2,3-dihydroxybutane-1,4-bis(arsonic acid)

This protocol is based on the reaction described by Tsivgoulis et al.

Materials:

-

DL-1,4-Dibromo-2,3-butanediol

-

Sodium arsenite (NaAsO₂)

-

Sodium hydroxide (NaOH)

-

Water

-

Anion exchange resin for purification

Procedure:

-

Reagent Preparation: Prepare an aqueous alkaline solution of sodium arsenite by dissolving sodium arsenite and sodium hydroxide in water.

-

Reaction: Add DL-1,4-dibromo-2,3-butanediol to the alkaline arsenite solution. Heat the mixture under controlled conditions (temperature and time to be optimized based on scale).

-

Monitoring: The reaction progress can be monitored by techniques such as HPLC or NMR to track the disappearance of the starting material.

-

Purification: The resulting mixture contains the desired bis(arsonic acid) along with a trihydroxybutylarsonic acid byproduct. These can be separated using an anion exchange resin column.

-

Characterization: The final product should be characterized by standard analytical techniques (NMR, Mass Spectrometry, Elemental Analysis) to confirm its structure and purity.

Core Application 3: Synthesis of Butadiene Derivatives

While direct conversion to 1,3-butadiene is less common from this specific diol due to the presence of hydroxyl groups, the underlying vicinal dibromide structure is a classic precursor for alkenes via elimination reactions.

Mechanistic Insight

The formation of a double bond from the 2,3-dibromo moiety can be achieved through dehalogenation. This reaction typically involves a reducing agent, such as zinc metal. The mechanism involves the oxidative addition of zinc to the carbon-bromine bonds, followed by the elimination of zinc bromide (ZnBr₂) to form the C=C double bond. This process is often stereospecific, with anti-periplanar elimination being the favored pathway.

| Reagent System | Reaction Type | Expected Product |

| Strong, non-nucleophilic base | Dehydrohalogenation (E2) | Bromo-substituted butadiene |

| Zinc (Zn) or Sodium Iodide (NaI) | Reductive Dehalogenation | Butadiene-1,4-diol |

General Protocol: Reductive Dehalogenation

This is a generalized protocol for the dehalogenation of vicinal dibromides.[2]

Materials:

-

This compound

-

Zinc dust (activated)

-

A protic solvent (e.g., ethanol, acetic acid)

Procedure:

-

Setup: In a round-bottomed flask, suspend the this compound in the chosen solvent.

-

Reagent Addition: Add activated zinc dust portion-wise to the stirred solution. The reaction may be exothermic and may require cooling.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove excess zinc and zinc salts.

-

Isolation: The product, 2-butene-1,4-diol, can be isolated from the filtrate by solvent evaporation and subsequent purification (e.g., recrystallization or chromatography).

Safety and Handling

This compound is an irritant and requires careful handling to minimize exposure.

-

Hazards: Causes skin irritation and serious eye damage.[8][9] May cause respiratory irritation if inhaled.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][10] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[9][10] Keep the container tightly closed.[9][10]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[9][10]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[9][10]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

- 2. 2,3-Dibromo-1,4-butanediol | 20163-90-0 | Benchchem [benchchem.com]

- 3. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dibromo-1,4-butanediol|lookchem [lookchem.com]

- 5. (2s,3s)-1,4-Dibromobutane-2,3-diol | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diepoxybutane - Wikipedia [en.wikipedia.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes & Protocols for 1,4-Dibromo-2,3-butanediol in Synthetic Chemistry

Abstract

1,4-Dibromo-2,3-butanediol is a highly functionalized and versatile building block in modern organic synthesis. Its bifunctional nature, characterized by two hydroxyl groups and two bromine atoms, allows for a diverse range of chemical transformations. The stereochemical arrangement of these functional groups significantly dictates reaction pathways and product outcomes, making it a valuable synthon for constructing complex chiral molecules, including epoxides and other heterocyclic systems.[1] This guide provides an in-depth exploration of the reactivity of this compound, detailed experimental protocols for its key reactions, and essential safety and handling information for researchers in synthetic chemistry and drug development.

Introduction: A Versatile Chiral Synthon

This compound possesses a four-carbon backbone with bromine atoms at the 1- and 4-positions and hydroxyl groups at the 2- and 3-positions. The presence of two stereocenters at C2 and C3 gives rise to four possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)).[1][2] This stereochemical diversity is central to its utility.